molecular formula C12H18ClN3O B2511113 (E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide CAS No. 956607-58-2

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide

Cat. No. B2511113
CAS RN: 956607-58-2
M. Wt: 255.75
InChI Key: FCERHNKIQSXJFZ-BQYQJAHWSA-N
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Description

“(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide” is an organic compound . Pyrazoles, which this compound is a derivative of, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part . 3(5)-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are considered privileged scaffolds in medicinal chemistry . A series of pyridinium-tailored 5-trifluoromethylpyrazoles containing 1,3,4-oxadiazole moieties were constructed and evaluated in vitro for antimicrobial activities against three types of pathogenic bacteria and six fungal strains .

Scientific Research Applications

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are recognized for their pharmacophore properties, contributing to their widespread use in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole derivatives often involves steps like condensation followed by cyclization, employing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These synthetic routes provide a foundation for designing more active biological agents through various modifications and derivatizations, suggesting potential research applications in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Antitumor Activity of Imidazole Derivatives

While not directly pyrazole compounds, imidazole derivatives share some structural similarities and are reviewed for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives and benzimidazole, have shown promising results in preclinical testing stages for new antitumor drugs. This suggests that structurally related compounds, such as pyrazole derivatives, may also have potential applications in cancer research and treatment development (Iradyan et al., 2009).

Applications in Organic Synthesis and Chemical Transformations

Pyrazole derivatives have been extensively used as synthons in organic synthesis, indicating their utility in developing new chemical transformations and materials. Discoveries of new rearrangements and the correction of structures previously assigned to several molecules highlight the ongoing research and development in the field of organic chemistry, where pyrazole derivatives play a crucial role. This underscores their importance not only in medicinal chemistry but also in the advancement of organic synthesis methodologies (Moustafa et al., 2017).

properties

IUPAC Name

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-5-16(6-2)11(17)8-7-10-9(3)14-15(4)12(10)13/h7-8H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCERHNKIQSXJFZ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=CC1=C(N(N=C1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=C(N(N=C1C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)-N,N-diethylprop-2-enamide

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